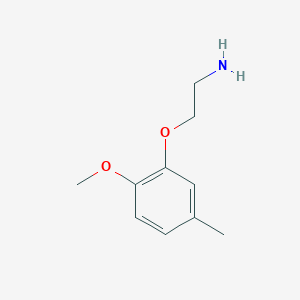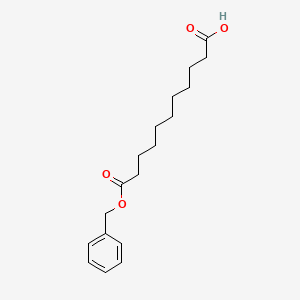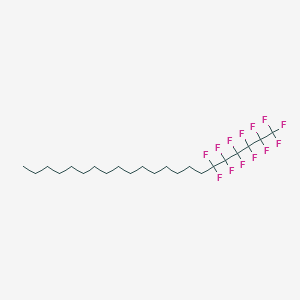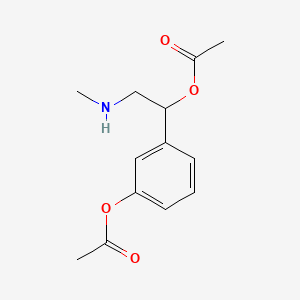
2-N-Boc-hexane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-N-Boc-hexane-1,2-diamine is a chemical compound with the molecular formula C11H24N2O2. It is a derivative of hexane-1,2-diamine where one of the amino groups is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-N-Boc-hexane-1,2-diamine typically involves the protection of hexane-1,2-diamine with a Boc group. One common method is to react hexane-1,2-diamine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the recovery and reuse of solvents and catalysts are important considerations for industrial production to minimize waste and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
2-N-Boc-hexane-1,2-diamine can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can be used in coupling reactions to form amide or peptide bonds, particularly in the synthesis of pharmaceuticals and peptides
Common Reagents and Conditions
Deprotection: Common reagents for deprotection of the Boc group include trifluoroacetic acid (TFA) and hydrochloric acid (HCl).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields hexane-1,2-diamine, while coupling reactions can produce various amides or peptides .
Applications De Recherche Scientifique
2-N-Boc-hexane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound can be used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: It is employed in the development of new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of fine chemicals, polymers, and other materials
Mécanisme D'action
The mechanism of action of 2-N-Boc-hexane-1,2-diamine depends on its specific application. In general, the Boc group serves as a protecting group for the amine, allowing selective reactions to occur at other functional groups. Upon deprotection, the free amine can interact with various molecular targets, such as enzymes or receptors, to exert its effects. The specific pathways and targets involved depend on the context of its use in research or therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-ethylenediamine: A similar compound where the Boc group protects ethylenediamine instead of hexane-1,2-diamine.
N-Boc-1,6-diaminohexane: Another related compound with a Boc-protected diamine structure but with a different chain length
Uniqueness
2-N-Boc-hexane-1,2-diamine is unique due to its specific chain length and the presence of the Boc-protected amine. This makes it particularly useful in the synthesis of certain pharmaceuticals and fine chemicals where the specific structure and reactivity are required .
Propriétés
Formule moléculaire |
C11H24N2O2 |
|---|---|
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
tert-butyl N-(1-aminohexan-2-yl)carbamate |
InChI |
InChI=1S/C11H24N2O2/c1-5-6-7-9(8-12)13-10(14)15-11(2,3)4/h9H,5-8,12H2,1-4H3,(H,13,14) |
Clé InChI |
WTRFQXAZKVGHBD-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CN)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R)-1-(cyclopropanesulfonyl)pyrrolidin-2-yl]methanol](/img/structure/B12085219.png)
![(2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid](/img/structure/B12085223.png)



![Boronic acid, B-[4-(1H-imidazol-1-yl)-2-methylphenyl]-](/img/structure/B12085249.png)
![[2S-[1(S*),2alpha,4alpha]]-4-Methyl-1-(1-phenylethyl)-2-piperidinecarboxylic Acid Ethyl Ester](/img/structure/B12085255.png)

![1-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}piperidine](/img/structure/B12085263.png)

![(4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B12085296.png)



